Caranine

Description

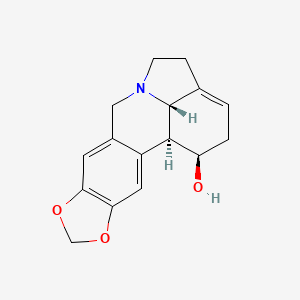

Structure

2D Structure

3D Structure

Properties

CAS No. |

477-12-3 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol |

InChI |

InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1 |

InChI Key |

XKYSLILSDJBMCU-DAXOMENPSA-N |

SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4 |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |

Synonyms |

2-deoxylycorine |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Caranine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of the alkaloid caranine, a compound of interest within the Amaryllidaceae family. This document provides a survey of plant species known to produce this compound, detailed experimental protocols for its isolation and analysis, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is an isoquinoline alkaloid predominantly found in plant species belonging to the Amaryllidaceae family. This family, known for its ornamental flowering plants, is a rich reservoir of various bioactive alkaloids. Investigations have identified this compound in several genera, with varying concentrations depending on the species, plant part, and geographical location.

The primary plant sources identified to contain this compound include:

-

Clivia miniata (Bush Lily): This popular ornamental plant has been confirmed as a source of this compound. The alkaloid is typically isolated from the bulbs and aerial parts of the plant.

-

Amaryllis belladonna (Belladonna Lily): The bulbs of Amaryllis belladonna are a known source of a variety of Amaryllidaceae alkaloids, including this compound and its acetylated derivative, acetylthis compound.[1][2]

-

Ammocharis coranica (Karoo Lily): Found in Southern Africa, the bulbs of this plant have been documented to contain this compound among other alkaloids.[3]

-

Narcissus species (Daffodils): Various species and cultivars within the Narcissus genus, such as Narcissus pseudonarcissus, have been reported to contain this compound. The concentration of alkaloids in these plants can vary significantly.[4]

-

Crinum species : Several species within the Crinum genus, which belongs to the Amaryllidaceae family, are known to produce a wide array of alkaloids, and the presence of this compound has been reported.

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can be variable. The following table summarizes the available quantitative data on this compound yield from different plant species. It is important to note that yields can be influenced by factors such as the extraction method, the age and condition of the plant material, and the specific cultivar.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Clivia miniata | Whole Plant | Ethanolic extraction followed by chromatographic separation | 12 mg from 7 kg of fresh plant material (further purified from a 156 mg subfraction) | [4] |

| Amaryllis belladonna | Bulbs | Not specified | Presence confirmed, but quantitative yield not provided in the reviewed literature. | [1] |

| Ammocharis coranica | Bulbs | Not specified | Presence confirmed, but quantitative yield not provided in the reviewed literature. | [3] |

| Narcissus cv. Professor Einstein | Fresh Bulbs | Not specified | Presence confirmed among 23 isolated alkaloids, but specific yield not provided. | [4] |

Note: The quantitative data for this compound is sparse in the currently available literature, highlighting an area for further research.

Experimental Protocols for Isolation and Identification

The isolation of this compound from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a generalized protocol based on established methods for Amaryllidaceae alkaloids.

General Alkaloid Extraction from Plant Material

This protocol outlines the initial acid-base extraction to obtain a crude alkaloid mixture from the plant material (e.g., bulbs).

Materials:

-

Dried and powdered plant material (e.g., bulbs of Amaryllis belladonna)

-

Methanol

-

Sulfuric acid (H₂SO₄), 2% (v/v)

-

Diethyl ether or Dichloromethane

-

Ammonium hydroxide (NH₄OH), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract a wide range of compounds, including the alkaloids.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in 2% sulfuric acid. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

Defatting: The acidic solution is washed with a non-polar solvent like diethyl ether or dichloromethane to remove fats, waxes, and other non-basic compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is made alkaline (pH 9-10) by the addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is then extracted multiple times with a non-polar solvent such as dichloromethane or a mixture of chloroform and ethanol. The organic layers containing the free base alkaloids are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

Further purification of the crude alkaloid mixture is necessary to isolate this compound. This is typically achieved using chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, and diethylamine in various ratios)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

-

Standard analytical instruments for identification (GC-MS, LC-MS, NMR)

Procedure:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate with a small amount of a base like diethylamine can be used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. The TLC plates are often visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Further Purification: Fractions enriched with this compound may require further purification using preparative TLC or preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for the isolation of this compound and its biosynthetic relationship to other Amaryllidaceae alkaloids.

Conclusion

This compound is a naturally occurring alkaloid with a distribution primarily within the Amaryllidaceae family. While its presence has been confirmed in several species, including Clivia miniata, Amaryllis belladonna, Ammocharis coranica, and various Narcissus species, there is a notable lack of comprehensive quantitative data on its yield from these sources. The established acid-base extraction and subsequent chromatographic purification methods provide a robust framework for the isolation of this compound for research and drug development purposes. Further studies are warranted to quantify this compound content across a wider range of Amaryllidaceae species and to optimize isolation protocols to improve yields. This will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic agents, 99. Amaryllis belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammocharis coranica (Ammocharis, Ground lily) [biodiversityexplorer.info]

- 4. Amaryllidaceae Alkaloids from Clivia miniata (Lindl.) Bosse (Amaryllidaceae): Isolation, Structural Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Caranine in Amaryllidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine, a crinine-type alkaloid found in various species of the Amaryllidaceae family, is a member of a structurally diverse group of pharmacologically significant natural products. The biosynthesis of these alkaloids has been a subject of intense research due to their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, plant biochemistry, and drug discovery and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the common precursor for all Amaryllidaceae alkaloids, 4'-O-methylnorbelladine. This central intermediate is formed from the aromatic amino acids L-phenylalanine and L-tyrosine through a series of enzymatic reactions. The pathway then diverges, with the formation of the crinine skeleton, to which this compound belongs, being initiated by a specific intramolecular oxidative coupling reaction.

Early Stages: Formation of 4'-O-methylnorbelladine

The initial steps of the pathway leading to 4'-O-methylnorbelladine are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.

-

Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR): These enzymes work in concert to condense tyramine and 3,4-dihydroxybenzaldehyde (derived from p-coumaric acid via the phenylpropanoid pathway) to form norbelladine.[1][2]

-

Norbelladine 4'-O-methyltransferase (N4OMT): Catalyzes the specific methylation of the 4'-hydroxyl group of norbelladine to yield 4'-O-methylnorbelladine, the crucial branch-point intermediate.[3][4]

The Crinine Branch: Formation of the Core Skeleton

The biosynthesis of crinine-type alkaloids, including this compound, proceeds via a para-para' oxidative phenol coupling of 4'-O-methylnorbelladine.[3][5] This key cyclization reaction is catalyzed by a specific type of cytochrome P450 enzyme.

-

CYP96T Enzymes: Members of this cytochrome P450 subfamily are responsible for the regioselective intramolecular C-C bond formation. The para-para' coupling results in the formation of the characteristic 5,10b-ethanophenanthridine core structure of the crinine alkaloids.[6][7]

Late-Stage Modifications: From Crinine Skeleton to this compound

Following the formation of the crinine skeleton, a series of late-stage modifications, including reduction and hydroxylation, are necessary to yield this compound. While the exact sequence and the specific enzymes involved are still under investigation, the proposed steps involve:

-

Reduction of the Dienone: The initial product of the oxidative coupling is a dienone, which is subsequently reduced.

-

Hydroxylation and Further Reductions: It is hypothesized that a series of hydroxylation and reduction reactions, catalyzed by specific hydroxylases and reductases, lead to the final structure of this compound. The stereochemistry of these reactions is critical in determining the final product.

The proposed biosynthetic pathway from 4'-O-methylnorbelladine to this compound is depicted in the following diagram:

Quantitative Data

Quantitative analysis of Amaryllidaceae alkaloids is crucial for understanding their biosynthesis and for the development of production strategies. The following table summarizes available quantitative data relevant to the this compound biosynthetic pathway.

| Parameter | Enzyme/Metabolite | Species | Value | Reference |

| Enzyme Kinetics | ||||

| Km for norbelladine | NpOMT | Narcissus papyraceus | 25.3 ± 2.1 µM | |

| Vmax | NpOMT | Narcissus papyraceus | 1.25 ± 0.03 pkat/µg protein | |

| Metabolite Content | ||||

| Crinine | Galanthus reginae-olgae bulbs | Present | [8] | |

| Galanthamine | Lycoris species | µg GAL/g DW | [9] | |

| Lycorine | Lycoris species | µg GAL/g DW | [9] |

Experimental Protocols

Heterologous Expression and Functional Assay of a CYP96T Enzyme

This protocol describes the heterologous expression of a candidate CYP96T enzyme in Nicotiana benthamiana and subsequent functional analysis to confirm its role in crinine skeleton formation.

1.1. Gene Cloning and Vector Construction:

-

Isolate total RNA from a this compound-producing Amaryllidaceae species (e.g., Crinum spp.).

-

Synthesize cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate CYP96T gene using gene-specific primers.

-

Clone the amplified PCR product into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

1.2. Agroinfiltration of Nicotiana benthamiana:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the CYP96T expression vector.

-

Grow an overnight culture of the transformed Agrobacterium.

-

Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.

-

Co-infiltrate with a vector expressing the upstream pathway enzymes (NBS, NR, and N4OMT) to ensure the availability of the 4'-O-methylnorbelladine substrate.

1.3. Substrate Feeding and Metabolite Extraction:

-

At 24-48 hours post-infiltration, infiltrate the same leaf area with a solution of the precursor norbelladine (if not co-expressed) or simply allow for endogenous production of 4'-O-methylnorbelladine.

-

After an incubation period of 48-72 hours, harvest the infiltrated leaf tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with an appropriate solvent (e.g., methanol or ethyl acetate).

1.4. Metabolite Analysis:

-

Analyze the crude extract by LC-MS/MS or GC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic standard of a known crinine-type alkaloid or a related intermediate.

-

The detection of a compound with the expected mass and fragmentation pattern of the crinine skeleton confirms the function of the CYP96T enzyme.

Radiotracer Feeding Study to Elucidate Late-Stage Biosynthesis

This protocol outlines a radiotracer feeding experiment to investigate the conversion of a labeled precursor into this compound, helping to identify intermediates in the late stages of the pathway.

2.1. Synthesis of Labeled Precursor:

-

Synthesize a radiolabeled precursor, such as [¹⁴C]-4'-O-methylnorbelladine or [³H]-crinan-3-one. The choice of label and position will depend on the specific biosynthetic question being addressed.

2.2. Plant Material and Feeding:

-

Use young, actively growing plants of a known this compound-producing species (e.g., Nerine bowdenii).

-

Administer the radiolabeled precursor to the plants. Methods include:

-

Wick feeding: A cotton wick is passed through the stem, with one end in a vial containing the labeled precursor solution.

-

Injection: The labeled compound is injected directly into the stem or bulb.

-

Hydroponic feeding: The precursor is added to the hydroponic solution for root uptake.

-

2.3. Incubation and Harvesting:

-

Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Harvest the plant material (e.g., bulbs, leaves) at different time points.

-

Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.

2.4. Extraction and Separation of Alkaloids:

-

Homogenize the plant tissue and extract the alkaloids using an established protocol (e.g., methanol extraction followed by acid-base partitioning).

-

Separate the alkaloid extract using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

2.5. Detection and Identification of Labeled Compounds:

-

Detect the radioactive compounds using autoradiography (for TLC plates) or by collecting fractions from HPLC or GC and analyzing them with a liquid scintillation counter.

-

Identify the labeled compounds by comparing their chromatographic behavior with authentic standards.

-

For unknown labeled intermediates, further structural elucidation using techniques like mass spectrometry and NMR spectroscopy will be necessary.

2.6. Determination of Incorporation Rate:

-

Quantify the amount of radioactivity in the isolated this compound and any identified intermediates.

-

Calculate the incorporation rate as the percentage of the total radioactivity administered that is found in the target compound.

Conclusion

The biosynthesis of this compound in Amaryllidaceae is a complex process involving a series of highly specific enzymatic reactions. While the early steps leading to the central precursor 4'-O-methylnorbelladine and the subsequent formation of the crinine skeleton are relatively well understood, the late-stage modifications that yield this compound require further investigation. The experimental protocols provided in this guide offer a framework for elucidating these remaining questions. A deeper understanding of the complete biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of this compound and other valuable Amaryllidaceae alkaloids for pharmaceutical applications.

References

- 1. New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Caranine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is a naturally occurring indolizidine alkaloid belonging to the Amaryllidaceae family of compounds.[1][2] These alkaloids are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside available biological activity data and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with established protocols for related compounds and assays.

Chemical and Physical Properties

This compound, with the CAS Number 477-12-3, possesses a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| Molecular Weight | 271.31 g/mol | [1][2] |

| CAS Number | 477-12-3 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Likely a crystalline solid, typical for alkaloids[3][4] | General alkaloid properties |

Spectral Data

While specific spectral data charts for this compound are not available, its identification in research has been confirmed through various spectroscopic methods.

Mass Spectrometry

A qualitative mass spectrum of a this compound reference substance shows a prominent peak at m/z 271, which corresponds to its molecular weight. This confirms the molecular formula C₁₆H₁₇NO₃.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been elucidated using 1D and 2D NMR techniques. However, specific chemical shift (δ) values and coupling constants (J) for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are not detailed in the available search results.

Infrared (IR) Spectroscopy

Detailed IR spectral data for this compound, including specific absorption bands, is not available in the searched literature.

Biological Activity

This compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.

Table 2: Biological Activity of this compound

| Target | Assay | Result (IC₅₀) | Source/Reference |

| Acetylcholinesterase (AChE) | Cholinesterase Inhibition Assay | > 100 µM (weak activity) | |

| Butyrylcholinesterase (BuChE) | Cholinesterase Inhibition Assay | > 100 µM (weak activity) |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, this section provides established methodologies for the isolation of related alkaloids and for the assays used to determine its biological activity.

Isolation of Amaryllidaceae Alkaloids

The following is a general procedure for the extraction and isolation of Amaryllidaceae alkaloids, which would be applicable for obtaining this compound from plant sources like Clivia miniata.[6]

Workflow for Isolation of Amaryllidaceae Alkaloids

Protocol:

-

Extraction: The fresh plant material (e.g., whole plant of Clivia miniata) is chopped and exhaustively extracted with ethanol, typically by boiling under reflux.[6]

-

Filtration and Concentration: The combined ethanolic extract is filtered to remove solid plant debris and then concentrated to dryness under reduced pressure.[6]

-

Acid-Base Extraction: The crude extract is subjected to a standard acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the alkaloids into an organic solvent.

-

Chromatographic Purification: The resulting alkaloid fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure this compound.[6]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BuChE.[5][7][8]

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Workflow for Cholinesterase Inhibition Assay

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a stock solution of the substrate, either acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BuChE), in buffer.

-

Prepare a stock solution of DTNB in buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, DTNB solution, and the enzyme solution.

-

Add the this compound solution at various concentrations to the test wells. For control wells, add the solvent used to dissolve the compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm in a microplate reader in a kinetic mode for a set duration (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. As a member of the Amaryllidaceae alkaloids, its biological effects, though weak in the case of cholinesterase inhibition, might be mediated through interactions with various cellular targets and signaling cascades. Research on other Amaryllidaceae alkaloids has indicated their potential to influence pathways such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation.[9] However, further investigation is required to determine if this compound has any significant effects on these or other signaling pathways.

Proposed General Signaling Interaction for Amaryllidaceae Alkaloids

Conclusion

This compound is an Amaryllidaceae alkaloid with a confirmed molecular structure. While its biological activity in terms of cholinesterase inhibition appears to be weak, the full pharmacological profile of this compound remains largely unexplored. This technical guide has summarized the currently available physical, chemical, and biological data for this compound. The provided experimental protocols, based on established methods for related compounds, offer a starting point for researchers interested in further investigating the properties and potential applications of this compound. Future research should focus on obtaining precise physical constants, detailed spectral characterization, total synthesis, and a broader screening for biological activities to fully elucidate the therapeutic potential of this natural product.

References

- 1. L-carnitine CAS#: 541-15-1 [m.chemicalbook.com]

- 2. (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-(1,3)dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-1-ol | C16H17NO3 | CID 441589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mycollegevcampus.com [mycollegevcampus.com]

- 4. Alkaloid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. L(-)-Carnitine(541-15-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Caranine: A Technical Overview of its Molecular Characteristics and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds known for their diverse and potent biological activities. This technical guide provides a concise overview of the molecular formula and weight of this compound, places it within the broader context of Amaryllidaceae alkaloid biosynthesis, and outlines general experimental methodologies for its study. While specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide infers its potential biological roles based on related compounds within the same chemical family.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| Molecular Weight | 271.31 g/mol | [1][2] |

Biosynthetic Pathway of Amaryllidaceae Alkaloids

This compound is a member of the Amaryllidaceae isoquinoline alkaloids. The biosynthesis of this diverse group of compounds originates from the amino acids phenylalanine and tyrosine. A generalized schematic of this pathway, highlighting the common precursors and major structural backbones, is presented below. The exact position of this compound's formation from the lycorine-type backbone involves specific enzymatic modifications.

Biological Activity

While a specific signaling pathway for this compound is not well-established, the biological activities of the broader Amaryllidaceae alkaloid family are subjects of extensive research. These compounds are known to exhibit a range of effects, including:

-

Cytotoxic and Antitumor Activity : Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Interestingly, certain structural modifications on the lycorine scaffold, to which this compound is related, have been reported to diminish this cytotoxic potential.[3]

-

Antiviral Activity : Several alkaloids from this family have shown promise as antiviral agents.

-

Acetylcholinesterase (AChE) Inhibition : A notable biological activity of some Amaryllidaceae alkaloids, like galanthamine, is the inhibition of acetylcholinesterase.[3] This property is utilized in the treatment of Alzheimer's disease.

Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Detailed Methodologies

The following sections outline generalized experimental protocols for the isolation and analysis of this compound, adapted from established methods for Amaryllidaceae alkaloids.

Isolation of this compound from Plant Material

This protocol describes a general procedure for the extraction and isolation of Amaryllidaceae alkaloids from plant sources, typically bulbs.

1. Extraction:

- Air-dry and pulverize the plant material (e.g., bulbs of Amaryllidaceae species).

- Alkalinize the powdered material with an aqueous ammonia solution.

- Perform extraction with an organic solvent such as dichloroethane or ethyl acetate. This can be done through maceration, percolation, or Soxhlet extraction.[5][6]

- Concentrate the resulting organic extract under reduced pressure to yield a crude alkaloid mixture.

2. Acid-Base Purification:

- Dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid).

- Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.

- Adjust the pH of the aqueous phase to alkaline (pH 9-10) with an ammonia solution.

- Extract the liberated alkaloids into an organic solvent like chloroform or a chloroform/diethyl ether mixture.

- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a purified alkaloid extract.

3. Chromatographic Separation:

- Subject the purified extract to column chromatography using silica gel or alumina.

- Elute with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

- Pool the relevant fractions and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Characterization of this compound

The following analytical techniques are suitable for the identification and quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve the purified this compound or the alkaloid extract in a suitable solvent like methanol.

- GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium.

- Temperature Program: A suitable temperature gradient, for instance, starting at 100°C, ramping to 180°C, and then to 300°C.[7]

- MS Conditions:

- Ionization Mode: Electron Impact (EI).

- Mass Range: Scan from m/z 40 to 600.

- Identification: Compare the obtained mass spectrum and retention time with that of a known standard or with data from spectral libraries.

2. High-Performance Liquid Chromatography (HPLC):

- Sample Preparation: Dissolve the sample in the mobile phase.

- HPLC Conditions:

- Column: A reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or ammonium acetate).

- Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry (LC-MS).

- Quantification: Use a calibration curve generated from a certified reference standard of this compound.

3. Capillary Electrophoresis (CE):

- This technique can be particularly useful for separating alkaloids that may be thermally labile and thus not ideal for GC.

- Electrolyte System: A non-aqueous buffer, such as a mixture of methanol and acetonitrile containing ammonium acetate, can be employed.[2]

- Detection: UV-Vis spectrophotometric detection.

Conclusion

This compound represents a member of the structurally diverse and biologically significant Amaryllidaceae alkaloids. While its specific molecular interactions and signaling pathways are yet to be fully elucidated, its chemical nature suggests potential for a range of pharmacological activities. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this compound, thereby facilitating further investigation into its therapeutic potential. Future studies are encouraged to focus on delineating its precise mechanism of action and exploring its structure-activity relationships.

References

- 1. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzymology of the carnitine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

An In-depth Technical Guide to the Caranine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caranine is a naturally occurring indolizidine alkaloid belonging to the extensive Amaryllidaceae family of bioactive compounds. First identified as a constituent of Clivia miniata, it serves as a key biosynthetic precursor to the more widely studied and biologically active alkaloid, lycorine. While research on this compound itself has been limited, its chemical structure and relationship to other Amaryllidaceae alkaloids make it a compound of interest for understanding the biosynthesis of this pharmacologically significant class of natural products. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and chemical synthesis of this compound, drawing from the available scientific literature to create a resource for researchers in natural product chemistry and drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a group of plants known for producing a diverse array of structurally complex and biologically active compounds. While the precise date and discoverer of this compound remain to be definitively established in readily available literature, its presence was notably characterized in studies of Clivia miniata[1].

A pivotal moment in the history of this compound research was the 1967 publication by W.C. Wildman and N.E. Heimer, which detailed the biosynthetic conversion of this compound to lycorine[2][3]. This work not only illuminated a key step in the biosynthesis of Amaryllidaceae alkaloids but also solidified this compound's role as an important intermediate in these natural pathways. Further phytochemical investigations have since confirmed the presence of this compound in various Amaryllidaceae species, including Narcissus cultivars, further establishing its place within this significant class of natural products.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its isolation, purification, and characterization, as well as for any potential synthetic or medicinal chemistry applications.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | PubChem |

| Molecular Weight | 271.31 g/mol | PubChem |

| IUPAC Name | (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-[1][4]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol | PubChem |

| CAS Number | 477-12-3 | PubChem |

| Appearance | Amorphous solid | Inferred from isolation protocols |

| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. Salts are water-soluble. | General alkaloid properties |

Experimental Protocols

Isolation of this compound from Clivia miniata

The following protocol is a generalized procedure based on the methods described for the isolation of Amaryllidaceae alkaloids from plant material[1].

Materials:

-

Fresh whole plant material of Clivia miniata

-

Ethanol (96%)

-

5% Hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Solvents for chromatography (e.g., cyclohexane, toluene, diethylamine)

-

Silica gel for column chromatography

-

Preparative Thin-Layer Chromatography (pTLC) plates

Procedure:

-

Extraction: Exhaustively extract freshly chopped whole plant material with 96% ethanol under reflux. Filter the combined extracts and evaporate to dryness under reduced pressure.

-

Acid-Base Extraction:

-

Acidify the crude extract to pH 1–2 with 5% HCl and filter.

-

Alkalize the filtrate to pH 9–10 with 10% Na₂CO₃ solution.

-

Extract the aqueous layer sequentially with chloroform.

-

-

Defatting: Dissolve the resulting alkaloid extract in 2% HCl and defat it by partitioning against diethyl ether.

-

Final Extraction: Re-alkalize the aqueous layer to pH 9–10 with 10% Na₂CO₃ and extract with ethyl acetate and chloroform. Combine the organic layers and evaporate to dryness.

-

Chromatographic Separation:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute with a gradient of appropriate solvents (e.g., a mixture of cyclohexane, toluene, and diethylamine) to separate the alkaloid fractions.

-

Further purify the fractions containing this compound using preparative TLC to yield the pure compound[1].

-

Caption: Biosynthesis of Lycorine from this compound via hydroxylation.

This biosynthetic step highlights the interconnectedness of the various alkaloids within the Amaryllidaceae family and underscores the importance of understanding the enzymatic machinery responsible for their formation.

Chemical Synthesis

A detailed total synthesis of this compound has not been prominently reported in the literature. However, the synthesis of related Amaryllidaceae alkaloids, such as lycorine, often proceeds through intermediates that could potentially be adapted for the synthesis of this compound. The general strategies for constructing the core pyrrolophenanthridine skeleton of these alkaloids would be applicable.

Biological Activity

There is a notable lack of specific studies on the biological activity of this compound itself. The primary focus of research has been on its conversion to lycorine, which exhibits a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. Given the structural similarity, it is plausible that this compound may possess some biological activity, albeit likely less potent than lycorine. Further investigation into the bioactivity of this compound is a potential area for future research.

Conclusion

This compound is a structurally interesting Amaryllidaceae alkaloid that plays a crucial role as a biosynthetic precursor to lycorine. While its own biological properties remain largely unexplored, its study is essential for a complete understanding of the biosynthesis of this important class of natural products. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound, from its isolation and characterization to potential synthetic and biological studies. Future research efforts could focus on elucidating the specific enzymes involved in its biosynthesis, conducting a comprehensive evaluation of its pharmacological profile, and developing a total synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaloid biosynthesis and interconversions. The conversion of this compound to lycorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of L-Carnitine in Plants: A Technical Guide

A Note on Terminology: Initial searches for "Caranine" did not yield a known compound with a documented biological role in plants. It is hypothesized that this may be a variant spelling for "Carnitine," a well-studied molecule with significant functions in plant physiology. This document will focus on the established roles of L-Carnitine.

Introduction

L-carnitine (β-hydroxy-γ-N-trimethylammonium butyrate) is a quaternary ammonium compound ubiquitous across prokaryotic and eukaryotic organisms. While its role in mammalian fatty acid metabolism is extensively documented, its physiological significance in plants is an expanding area of research. In plants, L-carnitine is recognized for its fundamental roles in primary metabolism, particularly in the transport of acyl groups, and for its significant contribution to cellular maintenance and stress response. Its functions include facilitating fatty acid transport for β-oxidation, acting as an antioxidant and osmolyte, and modulating stress-signaling pathways, thereby enhancing tolerance to various abiotic stresses.

Core Biological Roles

Fatty Acid Metabolism

The primary and most well-established role of L-carnitine in plants is its involvement in the transport of fatty acids across mitochondrial membranes. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm, but the inner mitochondrial membrane is impermeable to these molecules. L-carnitine facilitates their transport via the "carnitine shuttle."

-

Cytosol: Acyl-CoA is converted to acylcarnitine by carnitine acyltransferases.

-

Mitochondrial Transport: Acylcarnitine is transported across the inner mitochondrial membrane by a specific translocase.

-

Mitochondrial Matrix: The acyl group is transferred back to CoA, reforming acyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the TCA cycle.

This process is crucial for energy production, especially under conditions of high metabolic demand such as abiotic stress.[1][2] The presence of both medium- and long-chain acylcarnitines in plant tissues like Arabidopsis thaliana suggests that carnitine is linked to diverse fatty acid metabolic pathways.[3]

Abiotic Stress Mitigation

L-carnitine plays a multifaceted role in enhancing plant tolerance to abiotic stresses such as salinity, drought, and oxidative stress.

-

Osmotic Adjustment: As a quaternary ammonium compound, L-carnitine can act as a compatible solute or osmolyte, helping to maintain cellular turgor and protect cellular structures under osmotic stress.[4][5]

-

Antioxidant Activity: Exogenous application of L-carnitine has been shown to mitigate oxidative damage by enhancing the activity of antioxidant systems within the plant.[5][6][7] This protective role helps to maintain membrane integrity and reduce cellular damage from reactive oxygen species (ROS) generated during stress.

-

Genotoxic Damage Mitigation: Under salt stress, L-carnitine pretreatment in barley has been observed to alleviate the detrimental effects on chromosome structure. This is attributed to its antioxidant and protective actions, which reduce the genotoxic effects of stress.[6][7]

Signaling and Development

Recent studies indicate that L-carnitine is involved in plant signaling pathways, particularly in modulating responses to stress.

-

Interaction with Abscisic Acid (ABA) Signaling: Transcriptome analysis of Arabidopsis seedlings treated with exogenous carnitine revealed a modulation of genes involved in water stress and abscisic acid (ABA) responses.[8][9] Experiments with ABA-deficient mutants suggest that carnitine may exert its protective effects during salt stress through a modulation of the ABA pathway.[8][9]

-

Growth Promotion under Stress: By mitigating the negative impacts of stress, L-carnitine can act as a plant growth promoter. In barley seedlings under salt stress, pretreatment with L-carnitine stimulated mitosis and promoted growth.[6][7] Similarly, low concentrations of L-carnitine applied to radish plants under drought stress mitigated the negative effects on biomass accumulation by improving membrane integrity and water balance.[10]

Quantitative Data on L-Carnitine Effects

The following table summarizes key quantitative findings from studies on the exogenous application of L-carnitine to plants under abiotic stress conditions.

| Plant Species | Stress Condition | L-Carnitine Concentration | Observed Effect | Reference |

| Hordeum vulgare (Barley) | 0.25 M NaCl | 1 mM | Mitotic index increased from 0.16 to 0.28 | [11] |

| Hordeum vulgare (Barley) | 0.30 M NaCl | 1 mM | Mitotic index increased from 0.14 to 0.24 | [11] |

| Arabidopsis thaliana | 150 mM NaCl | 5 mM | Improved germination and survival rates | [8][9] |

| Raphanus sativus (Radish) | Drought Stress | 5 µM | Increased total biomass in drought-stressed plants compared to untreated counterparts | [10] |

| Raphanus sativus (Radish) | Drought Stress | 50 µM & 500 µM | Reduced total biomass under both well-watered and drought conditions | [10] |

Biosynthesis of L-Carnitine in Plants

The biosynthesis of L-carnitine in plants shares similarities with the pathways found in mammals and fungi, starting from the amino acid lysine.[1][12]

-

Protein Degradation: The process begins with the degradation of lysine-containing proteins, which releases 6-N-trimethyllysine (TML).[1][2]

-

Hydroxylation: TML is hydroxylated by TML dioxygenase (TMLD) to form 3-hydroxy-N-trimethyllysine (HTML).

-

Cleavage: HTML is cleaved by an aldolase (HTMLA) to produce 4-trimethylaminobutyraldehyde (TMABA) and glycine.

-

Dehydrogenation: TMABA is then oxidized by TMABA dehydrogenase (TMABADH) to form γ-butyrobetaine (γ-BB).

-

Final Hydroxylation: Finally, γ-butyrobetaine is hydroxylated by γ-butyrobetaine dioxygenase (BBD) to yield L-carnitine.

Studies in Arabidopsis thaliana have confirmed the presence of the precursors TML and γ-BB, and experiments using deuterium-labeled TML have demonstrated its conversion to L-carnitine, supporting the conservation of this pathway in plants.[12]

Signaling and Metabolic Pathways

Caption: L-Carnitine biosynthesis, its role in fatty acid metabolism, and its integration with abiotic stress response pathways in plants.

Experimental Protocols

Quantification of L-Carnitine and Acylcarnitines by LC-ESI-MS/MS

This method is highly sensitive and specific for the detection and quantification of L-carnitine and its acylated derivatives in plant tissues.

-

Sample Preparation:

-

Harvest and immediately freeze plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction solvent (e.g., methanol:water).

-

Centrifuge the homogenate to pellet insoluble material.

-

Collect the supernatant and, if necessary, perform a deproteinization step (e.g., with perchloric acid followed by neutralization).[13]

-

-

Chromatographic Separation:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system.

-

Employ a reversed-phase column (e.g., C8 or C18) for separation.

-

The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid to improve ionization.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to an Electrospray Ionization (ESI) source connected to a tandem mass spectrometer (MS/MS).

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For L-carnitine, a common transition is m/z 162 -> m/z 103. Specific transitions for various acylcarnitines are also monitored.

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of L-carnitine and acylcarnitine standards.

-

Spectrophotometric Assay for L-Carnitine

This method is suitable for determining total L-carnitine concentration and is adaptable for high-throughput analysis.

-

Principle: The assay is based on the action of carnitine acetyltransferase (CAT). In the presence of acetyl-CoA, CAT transfers the acetyl group to L-carnitine, releasing free Coenzyme A (CoA-SH). The released CoA-SH reacts with a chromogen, such as 5,5'-dithiobis(2-nitrobenzoate) (DTNB), to produce a colored product that can be measured spectrophotometrically.

-

Procedure:

-

Prepare plant tissue extracts as described for the LC-MS/MS method.

-

In a microplate well or cuvette, combine the sample extract with a reaction mixture containing acetyl-CoA, DTNB, and buffer.

-

Initiate the reaction by adding carnitine acetyltransferase.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB product).

-

Calculate the L-carnitine concentration by comparing the absorbance to a standard curve generated with known concentrations of L-carnitine.[14]

-

Conclusion

L-carnitine is an essential metabolite in plants with a dual role in primary metabolism and stress physiology. Its function as a shuttle for fatty acids into the mitochondria for β-oxidation is fundamental to cellular energy supply. Furthermore, its capacity to act as an osmoprotectant, antioxidant, and modulator of stress-related signaling pathways, including the ABA pathway, positions it as a key component of the plant's abiotic stress tolerance mechanisms. Further elucidation of the enzymes involved in its biosynthesis and the specific transporters in the carnitine shuttle will provide deeper insights into its regulation and enhance its potential application in developing stress-resilient crops.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carnitine is associated with fatty acid metabolism in plants [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology of L-carnitine in plants in light of the knowledge in animals and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress | Semantic Scholar [semanticscholar.org]

- 8. The effect of carnitine on Arabidopsis development and recovery in salt stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drought stress mitigation by foliar application of L-carnitine and its effect on radish morphophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The carnitine biosynthetic pathway in Arabidopsis thaliana shares similar features with the pathway of mammals and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

Caranine and its Relation to Lycorine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of caranine, a member of the lycorine-type Amaryllidaceae alkaloids. It explores the chemical structure, biosynthesis, and biological activities of this compound, drawing a detailed comparison with its close and more extensively studied relative, lycorine. While lycorine exhibits a broad range of potent biological activities, including anticancer, antiviral, and anti-inflammatory effects, this compound is notably less active across these assays. This guide presents available quantitative data, detailed experimental methodologies for the study of these alkaloids, and visual representations of their biosynthetic pathways and known mechanisms of action to facilitate further research and drug development efforts in this area.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, the lycorine-type alkaloids have garnered significant attention for their therapeutic potential. Lycorine, the most prominent member of this class, has been extensively investigated for its potent anticancer, antiviral, and anti-inflammatory properties. This compound, a structurally similar alkaloid often co-isolated with lycorine, presents an interesting case for structure-activity relationship (SAR) studies. Despite its close resemblance to lycorine, this compound generally exhibits significantly lower biological activity. Understanding the subtle structural differences that lead to this disparity in potency is crucial for the rational design of novel therapeutic agents based on the lycorine scaffold.

Chemical Structure and Relationship to Lycorine Alkaloids

This compound and lycorine share the same fundamental tetracyclic pyrrolophenanthridine ring system characteristic of lycorine-type alkaloids. The key structural difference lies in the stereochemistry of the hydroxyl group at the C1 position and the absence of a double bond in the C ring in this compound's saturated counterpart, dihydrothis compound.

-

This compound: Possesses a galanthan skeleton with an alpha-hydroxy group at position 1 and a methylenedioxy group at positions 9 and 10.

-

Lycorine: Features a pyrrolophenanthridine skeleton with hydroxyl groups at C1 and C2.

The structural similarity and divergence between this compound and lycorine are pivotal to understanding their differing biological profiles.

Biosynthesis of Lycorine Alkaloids

This compound and other lycorine-type alkaloids share a common biosynthetic pathway originating from the amino acids L-phenylalanine and L-tyrosine.[1] These precursors are converted into 4'-O-methylnorbelladine, a key intermediate that undergoes intramolecular oxidative coupling to form the characteristic tetracyclic core of these alkaloids. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and cyclizations.

Biological Activity: A Comparative Analysis

A significant body of research highlights the potent biological activities of lycorine. In contrast, this compound has consistently demonstrated weaker or no activity in a variety of assays.

Anticancer Activity

Lycorine exhibits broad-spectrum anticancer activity against a range of human cancer cell lines, often with IC50 values in the low micromolar range. Its mechanisms of action include the induction of apoptosis and cell cycle arrest. Conversely, studies have shown that this compound lacks significant antitumor activity at concentrations up to 10 µM.

Table 1: Comparative Anticancer Activity of Lycorine and this compound

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Lycorine | A549 | Non-small cell lung cancer | ~5.0 | [2] |

| U373 | Glioblastoma | ~5.0 | [2] | |

| HCT116 | Colon Carcinoma | 6.4 | ||

| MCF-7 | Breast Adenocarcinoma | 5.2 | ||

| K562 | Human Myelogenous Leukemia | >100 | ||

| HL-60 | Promyelocytic Leukemia | >100 | ||

| This compound | Various | - | >10 | [3] |

Antiviral and Anti-inflammatory Activity

Lycorine has also been reported to possess antiviral and anti-inflammatory properties. For instance, it has shown activity against SARS-CoV-2 with an IC50 value of 0.008 µM.[1] Information on the antiviral and anti-inflammatory activities of this compound is scarce, likely due to its general lack of potent biological effects.

Mechanism of Action

The differential biological activities of lycorine and this compound can be attributed to their distinct interactions with molecular targets.

Lycorine

Lycorine's anticancer effects are mediated through multiple signaling pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and can cause cell cycle arrest at various phases depending on the cancer cell type.

This compound

Due to its limited biological activity, the specific signaling pathways modulated by this compound have not been extensively investigated and remain poorly understood.

Experimental Protocols

Isolation of this compound and Lycorine from Plant Material

A general workflow for the isolation of Amaryllidaceae alkaloids from plant sources such as Crinum species is outlined below.

Protocol: Column Chromatography for Alkaloid Separation

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure even packing.

-

Sample Loading: The enriched alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is passed through the column.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest based on their Rf values. Fractions with similar TLC profiles are combined.

-

Purification: Fractions containing this compound and lycorine are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and lycorine) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

This compound, a close structural analog of lycorine, demonstrates significantly attenuated biological activity. This stark difference in potency, despite minor structural variations, underscores the critical importance of specific stereochemical and functional group arrangements for the biological effects of lycorine-type alkaloids. While this compound itself may not be a promising therapeutic candidate, its study provides invaluable insights for the design of novel, potent, and selective anticancer, antiviral, and anti-inflammatory agents based on the lycorine scaffold. The experimental protocols and pathway diagrams presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Therapeutic Potential of Carnitine and Carnosine: An In-depth Technical Guide

Disclaimer: The initial query for "Caranine" did not yield specific results for a compound with that name in the scientific literature. It is highly probable that this was a misspelling of "Carnitine" or "Carnosine," both of which are naturally occurring compounds with significant and well-documented therapeutic potential. This guide therefore provides a comprehensive overview of the therapeutic effects of both L-Carnitine and L-Carnosine, tailored for researchers, scientists, and drug development professionals.

Introduction

L-Carnitine and L-Carnosine are endogenous molecules that play crucial roles in cellular metabolism and homeostasis. L-Carnitine, a quaternary ammonium compound, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is found in high concentrations in muscle and brain tissues and exhibits potent antioxidant, anti-inflammatory, and anti-glycating properties. This guide will delve into the therapeutic potential of these two compounds in neurodegenerative diseases, cancer, and viral infections, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.

L-Carnitine: Therapeutic Effects and Mechanisms of Action

L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), have been investigated for their therapeutic benefits in a range of pathological conditions. Their primary role in fatty acid metabolism makes them critical players in cellular bioenergetics, and their deficiency has been linked to various disease states.

Anticancer Effects

The metabolic reprogramming of cancer cells often involves an increased reliance on fatty acid oxidation (FAO) for energy production, making the carnitine shuttle a potential therapeutic target.

| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |

| HepG2 (Liver Carcinoma) | Acetyl-L-Carnitine | 40.61 | 48 | [1] |

| HT29 (Colorectal Adenocarcinoma) | Acetyl-L-Carnitine | 54.71 | 48 | [1] |

| MDA-MB-231 (Breast Cancer) | L-Carnitine | 2.5 mM & 5 mM | 24 | [2] |

L-Carnitine's role in cancer is intrinsically linked to the regulation of fatty acid oxidation. The carnitine palmitoyltransferase (CPT) system, which facilitates the transport of fatty acids into the mitochondria, is a key player.[3][4][5]

Caption: Carnitine-mediated fatty acid transport and its role in cancer cell metabolism.

Neurodegenerative Diseases

Acetyl-L-Carnitine (ALCAR) is the most studied form of carnitine in the context of neurodegeneration, particularly Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system. The proposed mechanisms of action include enhancing cholinergic neurotransmission, improving mitochondrial function, and reducing oxidative stress.[6][7][8][9][10][11]

ALCAR is thought to act through multiple pathways to mitigate the pathology of Alzheimer's disease:

-

Cholinergic Precursor: ALCAR can donate its acetyl group for the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning, which is depleted in Alzheimer's disease.[6]

-

Mitochondrial Support: By facilitating fatty acid transport, ALCAR helps maintain mitochondrial energy production, which is often impaired in neurodegenerative conditions.[6][7]

-

Neuroprotection: ALCAR has been shown to protect neurons from oxidative damage and reduce apoptosis.[7]

A clinical trial is currently underway to assess the efficacy of L-carnitine in Amyotrophic Lateral Sclerosis (ALS) patients with specific genetic mutations.[12][13] Another trial is evaluating ALCAR in dementia associated with cerebrovascular disease.[14]

Experimental Protocols

This protocol is adapted from a study investigating the effects of Acetyl-L-Carnitine on HepG2 and HT29 cancer cell lines.[1][15]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HT29) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Serum Starvation: Replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Treatment: Treat the cells with various concentrations of Acetyl-L-Carnitine (e.g., 0, 0.5, 1, 5, 10, 15, 30, 60 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

This protocol provides a general workflow for quantifying L-Carnitine in biological samples using a commercially available assay kit.[16]

Caption: General workflow for the quantification of L-Carnitine in biological samples.

L-Carnosine: Therapeutic Effects and Mechanisms of Action

L-Carnosine is a multifunctional dipeptide with a growing body of evidence supporting its therapeutic potential in a variety of diseases.

Antiviral Effects

L-Carnosine has demonstrated significant antiviral activity against flaviviruses.

| Virus | Cell Line | EC50 Value (µM) | Reference |

| Dengue Virus (DENV2) | Huh7 | 52.3 | |

| Zika Virus (ZIKV) | Huh7 | 59.5 |

Neuroprotective Effects

L-Carnosine has shown robust neuroprotective effects in preclinical models of ischemic stroke.

| Carnosine Dose (mg/kg) | Infarct Volume Reduction (%) | Time of Administration Post-Ischemia | Reference |

| 500 | 38.16 | 30 minutes before | [17] |

| 1000 | 41.9 | 3 hours | [18] |

| 2000 | 49.1 | 3 hours | [18] |

In a rat model of transient focal ischemia, the neuroprotective effect of L-carnosine was significant for up to 6 hours post-ischemia. In a permanent ischemic model, the therapeutic window extended to 9 hours.[18]

The neuroprotective effects of carnosine are attributed to its antioxidant, anti-inflammatory, and anti-excitotoxic properties. It has been shown to reduce reactive oxygen species (ROS) generation and inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier disruption.[19]

Anticancer Effects

L-Carnosine has demonstrated antiproliferative effects in various cancer cell lines.

| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 (Breast Cancer) | Carnosine | 48.83 | 48 | [20] |

| MDA-MB-231 (Breast Cancer) | Carnosine | 51.4 | 48 | [20] |

| A2780 (Ovarian Carcinoma) | Carnosine | 165,000 | Not specified | [21] |

| OVCAR-3 (Ovarian Carcinoma) | Carnosine | 125,000 | Not specified | [21] |

| SKOV-3 (Ovarian Carcinoma) | Carnosine | 485,000 | Not specified | [21] |

In gastric cancer cells, carnosine has been shown to inhibit the Akt/mTOR/p70S6K signaling pathway, leading to cell cycle arrest and apoptosis.[22]

Caption: L-Carnosine inhibits the Akt/mTOR signaling pathway in cancer cells.

Experimental Protocols

This protocol outlines a general method to assess the neuroprotective effects of L-Carnosine against an oxidative stressor in primary neuronal cultures.[23]

-

Primary Neuron Culture: Establish primary cortical neuron cultures from embryonic rodents. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).

-

Pre-treatment: Replace the culture medium with fresh medium containing the desired final concentration of L-Carnosine (e.g., 2 mM). Include a vehicle control (medium without L-Carnosine). Incubate for a specified pre-treatment period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add an oxidative stressor such as 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or Rotenone to the culture medium.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

Assessment of Neuroprotection: Measure cell viability using an MTT assay or quantify reactive oxygen species (ROS) production using a fluorescent probe.

-

Data Analysis: Compare the viability or ROS levels in the L-Carnosine-treated group to the vehicle control and the oxidative stressor-only group.

This protocol is based on a study investigating the effect of carnosine on the cell cycle of breast cancer cells.[20]

-

Cell Seeding and Treatment: Culture cancer cells (e.g., MCF-7, MDA-MB-231) in 100-mm plates. Treat the cells with the IC50 concentration of carnosine for 48 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol at -20°C for 12 hours.

-

Staining: Treat the cells with RNase (10 mg/mL) and propidium iodide (50 µg/mL) for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both L-Carnitine and L-Carnosine have emerged as promising therapeutic agents with multifaceted mechanisms of action. L-Carnitine's central role in energy metabolism makes it a compelling target in diseases characterized by metabolic dysregulation, such as cancer and certain neurodegenerative disorders. L-Carnosine's potent antioxidant, anti-inflammatory, and neuroprotective properties underscore its potential in a wide array of pathologies, including viral infections, ischemic stroke, and cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of these endogenous molecules into effective clinical therapies. Further investigation into their precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic applications.

References

- 1. The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-L-carnitine and Alzheimer's disease: pharmacological considerations beyond the cholinergic sphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventive Role of L-Carnitine and Balanced Diet in Alzheimer’s Disease [mdpi.com]

- 8. Acetyl-l-carnitine as a possible therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Acetyl-L-Carnitine in Dementia and Other Cognitive Disorders: A Critical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A Multicenter, Randomized, Double-blind, Placebo-controlled Clinical Trial for Efficacy of Acetyl-L-carnitine in Patients with Dementia Associated with Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of anti-cancer effects of carnosine and melittin-loaded niosomes in MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling [jcancer.org]